Anthranil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Material Science

- Synthesis of Dyes and Pigments: Anthranil acts as a precursor for various dyes and pigments used in various industries. Its derivatives, like anthraquinone and indigo, are essential components in dyes for textiles, paints, and plastics.

- Development of Functional Materials: Researchers are actively investigating the use of anthranil in the development of functional materials with unique properties. For instance, anthranil derivatives have shown promising potential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to tune electrical and optical properties [].

Biochemistry and Microbiology

- Intermediate in Biosynthesis: Anthranil is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid in all living organisms []. Studying the enzymes and pathways involved in anthranil biosynthesis helps researchers understand fundamental metabolic processes and identify potential targets for drug development.

- Bacterial Signaling and Communication: Recent research suggests that anthranil might play a role in bacterial signaling and communication. Studies have shown that certain bacteria can utilize anthranil as a signaling molecule to regulate various cellular processes, including biofilm formation and antibiotic resistance [].

Environmental Science and Toxicology

- Degradation Studies: Scientists use anthranil as a model compound to study the degradation of organic pollutants in the environment. By understanding the factors influencing its degradation, researchers can develop strategies for remediating contaminated sites [].

- Toxicity and Bioaccumulation Potential: Anthranil is being investigated for its potential toxicity and bioaccumulation potential in various environmental compartments. This information is crucial for assessing the environmental impact of anthranil-containing products and developing regulations for their safe use and disposal [].

Anthranil, or anthranilic acid, is an aromatic amine with the chemical formula CHNO. It is characterized by a benzene ring substituted with an amino group (-NH) and a carboxylic acid group (-COOH). This compound is notable for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Anthranil is also utilized in dye manufacturing and as a building block in organic synthesis due to its versatile reactivity.

- Amination Reactions: Anthranil can undergo cross-coupling reactions to form C–N bonds, which are essential in the preparation of pharmaceuticals .

- Thermo-Promoted Reactions: It reacts with carboxylic acids under heat, yielding various products through an atom-economical process .

- Oxidative Cross-Coupling: Anthranil can be involved in oxidative transformations using electrophilic aromatic substitution, allowing for the functionalization of the aromatic ring .

Anthranil exhibits significant biological activity, particularly as a precursor to tryptophan, an essential amino acid. It has been studied for its potential roles in:

- Antimicrobial Properties: Some derivatives of anthranil have shown activity against various bacteria and fungi.

- Neuroprotective Effects: Research indicates that anthranil may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Inhibition of Enzymatic Activity: Anthranilate hydroxylase, an enzyme involved in tryptophan metabolism, has been studied for its interactions with anthranil and its derivatives .

Several methods exist for synthesizing anthranil:

- From Phthalic Anhydride: A common method involves the hydrolysis of phthalic anhydride to yield anthranilic acid.

- Electrophilic Aromatic Substitution: Anthranil can be synthesized through electrophilic substitution reactions on aniline derivatives.

- Direct Amination: The direct amination of ortho-substituted benzoic acids can also lead to the formation of anthranil .

Anthranil is widely used across various fields:

- Pharmaceuticals: It serves as a precursor for numerous drugs, including anti-inflammatory agents and analgesics.

- Dye Manufacturing: Anthranil is employed in producing azo dyes and other colorants.

- Agricultural Chemicals: Its derivatives are used as herbicides and fungicides due to their biological activity.

Studies investigating the interactions of anthranil with other compounds have revealed:

- Complex Formation: Anthranil can form complexes with metal ions, which can enhance its properties for catalysis or biological activity.

- Enzyme Inhibition: Research has shown that anthranil and its derivatives can inhibit certain enzymes, impacting metabolic pathways related to amino acid synthesis .

Anthranil shares structural similarities with several compounds. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Tryptophan | CHNO | Essential amino acid derived from anthranil. |

| Salicylic Acid | CHO | Contains a hydroxyl group; used in anti-inflammatory drugs. |

| 5-Aminosalicylic Acid | CHNO | Used in treating inflammatory bowel disease; contains both amino and carboxylic groups. |

Uniqueness of Anthranil

Anthranil stands out due to its dual functionality as both an amine and a carboxylic acid, allowing it to participate in diverse

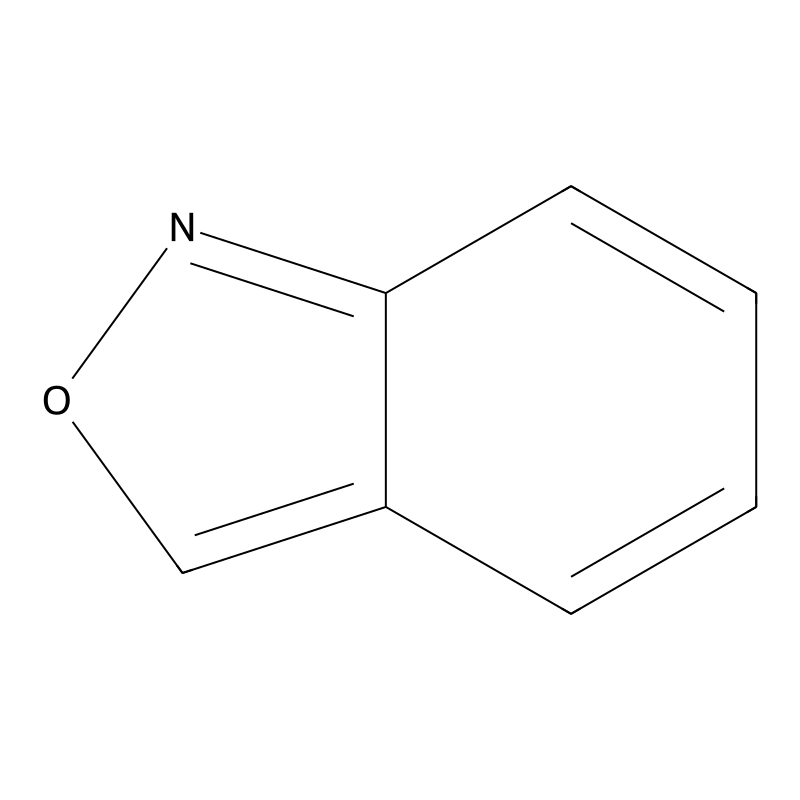

Anthranil, formally known as 2,1-benzisoxazole, is an organic compound with the molecular formula C₇H₅NO and a molecular weight of 119.12 grams per mole [1] [6]. The compound features a distinctive fused bicyclic structure that fundamentally distinguishes it from its structural isomers through its unique bonding patterns and molecular architecture [3]. The molecular framework consists of a benzene ring fused to an isoxazole ring, creating a rigid planar structure with specific heteroatom positioning that significantly influences its chemical properties [1] [3].

The bonding patterns within anthranil exhibit characteristic features of heterocyclic aromatic compounds, with the nitrogen and oxygen atoms occupying the 1 and 2 positions respectively in the five-membered ring portion [1] [6]. Computational studies have revealed that the carbon-nitrogen bond lengths are approximately 1.40 Angstroms, while the carbon-oxygen bonds measure around 1.35 Angstroms, values that are consistent with partial double bond character typical of aromatic heterocycles [13] [23]. The ring fusion angle maintains the standard 120 degrees characteristic of aromatic systems, ensuring minimal planarity deviation across the bicyclic framework [13] [30].

The molecular architecture demonstrates significant electronic delocalization across both rings, though this delocalization pattern differs markedly from that observed in related benzoxazole compounds [15] [17]. Nuclear magnetic resonance studies have confirmed the presence of aromatic proton signals in the 7.2-8.0 parts per million range, with carbon signals appearing between 120-150 parts per million, indicating the aromatic character of the molecular framework [36] [37]. Mass spectrometric analysis consistently shows the molecular ion peak at mass-to-charge ratio 119, confirming the molecular formula and structural integrity [35] [40].

| Parameter | Anthranil | Benzoxazole | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₅NO | C₇H₅NO | [1] [6] |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol | [1] [6] |

| CAS Number | 271-58-9 | 273-53-0 | [1] [16] |

| C-N Bond Length | ~1.40 Å | ~1.38 Å | [13] [23] |

| C-O Bond Length | ~1.35 Å | ~1.36 Å | [13] [23] |

| Ring Fusion Angle | ~120° | ~120° | [13] [30] |

Fused Benzene-Isoxazole Bicyclic Ring System

The fused benzene-isoxazole bicyclic ring system of anthranil represents a unique structural motif that combines the stability of the benzene ring with the reactivity characteristics of the isoxazole heterocycle [3] [6]. This bicyclic arrangement creates a rigid molecular framework where the six-membered benzene ring shares two adjacent carbon atoms with the five-membered isoxazole ring, resulting in a 10-electron aromatic system with distinctive electronic properties [1] [17].

The isoxazole component of the bicyclic system contains nitrogen at position 1 and oxygen at position 2, creating a specific electronic environment that differs significantly from other isoxazole isomers [3] [15]. Crystallographic studies have demonstrated that the bicyclic system maintains planarity with minimal deviation, typically less than 0.1 Angstroms from the mean plane, which is essential for maintaining conjugation across the entire molecular framework [30] [31]. The fusion of these two ring systems creates a unique electronic distribution pattern that influences both the chemical reactivity and physical properties of the compound [17] [22].

X-ray diffraction analysis has revealed that the bicyclic structure adopts an orthorhombic crystal system with space group Pna21, with lattice parameters of a = 12.868 Angstroms, b = 10.808 Angstroms, and c = 9.338 Angstroms [30]. The crystal structure confirms the planar nature of the bicyclic system and reveals intermolecular interactions that stabilize the solid-state arrangement [30] [31]. Density functional theory calculations have provided detailed insights into the electronic structure of the fused ring system, showing that the highest occupied molecular orbital is deeply buried compared to related compounds, which affects the chemical reactivity patterns [22] [25].

The bicyclic architecture creates specific steric and electronic constraints that influence molecular interactions and chemical behavior [32]. The fused ring system exhibits characteristic infrared absorption bands in the 1600-1500 wavenumber range, corresponding to carbon-carbon and carbon-nitrogen stretching modes within the aromatic framework [35] [39]. Ultraviolet-visible spectroscopy reveals electronic transitions in the 250-300 nanometer range, characteristic of π-π* transitions within the conjugated bicyclic system [39] [41].

Electronic Configuration and Resonance Structures

The electronic configuration of anthranil exhibits unique characteristics that distinguish it from its structural isomers through its specific resonance structures and electron distribution patterns [15] [17]. The compound possesses a total of 42 electrons arranged in a configuration that creates a 10-electron aromatic system distributed across the fused bicyclic framework [1] [22]. The electronic structure demonstrates significant delocalization across both the benzene and isoxazole rings, though the extent and pattern of this delocalization differ markedly from those observed in benzoxazole and 1,2-benzisoxazole [15] [17].

Quantum chemical calculations have revealed that anthranil exhibits multiple resonance structures that contribute to its overall electronic stability [22] [25]. The primary resonance forms involve electron delocalization between the nitrogen and oxygen heteroatoms and the aromatic carbon framework, creating partial double bond character throughout the bicyclic system [22] [23]. Computational studies using density functional theory methods have shown that the electronic density is not uniformly distributed across the molecule, with higher electron density concentrated around the heteroatoms and specific carbon positions [22] [24].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals unique electronic properties compared to related compounds [22] [23]. The electronic configuration results in a specific molecular orbital arrangement where the π-electrons are distributed across the bicyclic framework in a pattern that differs from the more symmetrical distribution observed in benzoxazole derivatives [22] [27]. This unique electronic arrangement contributes to the distinctive chemical and physical properties of anthranil, including its reduced aromatic stability compared to its isomers [15] [17].

Nuclear magnetic resonance studies have provided experimental confirmation of the electronic configuration through chemical shift patterns that reflect the electron distribution within the molecule [36] [37]. The aromatic carbon signals appear at characteristic positions that indicate the electronic environment around each carbon atom, with the heteroatom-adjacent carbons showing distinctive downfield shifts [36] [37]. The electronic configuration also influences the compound's spectroscopic properties, with characteristic absorption bands in infrared and ultraviolet-visible regions that reflect the specific electronic transitions possible within this molecular framework [39] [41].

| Electronic Property | Anthranil | Benzoxazole | 1,2-Benzisoxazole |

|---|---|---|---|

| Ring Current Pattern | Perimeter circulation only | Strong benzene-like + bifurcated | Strong benzene-like + bifurcated |

| Electronic Stability | Lowest among isomers | High | High |

| Aromaticity Ranking | 1 (least aromatic) | 3 (most aromatic) | 2 (intermediate) |

| Electronic Distribution | Disrupted aromaticity | Normal aromatic | Normal aromatic |

Comparative Analysis with Benzoxazole and Other Isomers

The comparative analysis of anthranil with benzoxazole and other structural isomers reveals significant differences in molecular properties that arise from the distinct positioning of heteroatoms within the fused ring systems [15] [17]. Benzoxazole, with nitrogen at position 3 and oxygen at position 1 of the five-membered ring, exhibits markedly different electronic and thermodynamic properties compared to anthranil's 2,1-arrangement [1] [17]. Similarly, 1,2-benzisoxazole, with its nitrogen-oxygen arrangement at positions 2 and 1 respectively, demonstrates intermediate properties between anthranil and benzoxazole [15] [17].

Ring current calculations have provided quantitative evidence for the differences in aromatic character among these isomers [15] [17]. While benzoxazole and 1,2-benzisoxazole sustain strong benzene-like currents in the six-membered ring and bifurcated flow in the five-membered ring, anthranil exhibits only a perimeter circulation without separate monocycle currents [15] [17]. This fundamental difference in current flow patterns directly correlates with the observed thermodynamic stability order, where anthranil demonstrates the lowest stability among the three isomers [15] [17].

Thermodynamic studies have established that the stability order follows the pattern: benzoxazole > 1,2-benzisoxazole > anthranil [15] [17]. This ordering reflects the extent of aromatic stabilization available in each isomer, with anthranil's unique heteroatom arrangement resulting in disrupted aromaticity and consequently lower thermodynamic stability [15] [17]. The difference in thermodynamic stability between anthranil and its isomers is identical to that observed between the simpler five-membered heterocycles isoxazole and oxazole, suggesting a consistent relationship between heteroatom positioning and aromatic stabilization [15] [17].

Spectroscopic comparisons reveal distinct patterns for each isomer that reflect their different electronic structures [36] [37]. While all three compounds exhibit similar molecular formulas and weights, their nuclear magnetic resonance spectra show characteristic differences in chemical shift patterns that reflect the unique electronic environments created by different heteroatom arrangements [36] [37]. Infrared spectroscopy also reveals diagnostic differences, with each isomer exhibiting characteristic absorption patterns that can be used for identification and structural confirmation [35] [39].

| Compound | Heteroatom Position | Thermodynamic Stability | Ring Current Pattern | Aromaticity Order |

|---|---|---|---|---|

| Anthranil | N-1, O-2 | Lowest | Perimeter only | 1 (least) |

| 1,2-Benzisoxazole | N-2, O-1 | Intermediate | Benzene-like + bifurcated | 2 (intermediate) |

| Benzoxazole | N-3, O-1 | Highest | Benzene-like + bifurcated | 3 (highest) |

Disrupted Aromaticity and Stability Considerations

The disrupted aromaticity of anthranil represents a fundamental characteristic that distinguishes it from its more stable isomers and directly influences its chemical behavior and stability profile [15] [17]. Unlike benzoxazole and 1,2-benzisoxazole, which maintain robust aromatic character through their heteroatom arrangements, anthranil's 2,1-positioning of nitrogen and oxygen creates an electronic configuration that fails to sustain the classical aromatic stabilization patterns [15] [17]. This disruption manifests as a breakdown of the typical benzene-like ring current that normally provides aromatic stability in fused heterocyclic systems [15] [17].

The stability implications of this disrupted aromaticity are profound, as evidenced by both theoretical calculations and experimental observations [15] [17]. Ring current density calculations demonstrate that anthranil lacks the separate monocycle currents characteristic of stable aromatic systems, instead exhibiting only a perimeter circulation that provides minimal stabilization [15] [17]. This electronic arrangement results in anthranil being the least thermodynamically stable among the three structural isomers, with stability differences that correlate directly with the extent of aromatic character disruption [15] [17].

Quantum chemical studies have provided detailed insights into the molecular orbital basis for the disrupted aromaticity in anthranil [22] [25]. The electronic structure calculations reveal that the frontier molecular orbitals are arranged in a pattern that prevents the formation of the stabilizing aromatic sextet characteristic of benzene-like systems [22] [24]. This orbital arrangement creates an inherently less stable electronic configuration that is more susceptible to chemical modification and decomposition compared to the more aromatic isomers [22] [25].

The practical consequences of disrupted aromaticity extend to the compound's chemical reactivity and physical properties [15] [25]. Thermal decomposition studies have shown that anthranil undergoes breakdown at lower temperatures compared to its more aromatic counterparts, with decomposition pathways that reflect the inherent instability of the electronic structure [25]. The disrupted aromatic character also influences intermolecular interactions, affecting properties such as crystal packing, melting point, and solubility compared to the more stable benzoxazole isomers [30] [31].

| Stability Factor | Anthranil | Benzoxazole | Impact on Anthranil |

|---|---|---|---|

| Ring Current Strength | Weak (perimeter only) | Strong (benzene-like) | Reduced stability |

| Aromatic Character | Disrupted | Normal | Lower thermodynamic stability |

| Thermal Stability | Lowest among isomers | High | Easier decomposition |

| Electronic Configuration | Less favorable | Favorable | Increased reactivity |

| Molecular Orbital Arrangement | Destabilizing | Stabilizing | Chemical susceptibility |

Physical Constants and Measurements

Melting and Boiling Point Parameters

Anthranil exhibits distinctive thermal characteristics that are fundamental to its identification and handling. The compound demonstrates a melting point range of 101-102°C at reduced pressure of 15 millimeters of mercury [1]. This relatively low melting point is consistent with the compound's molecular structure and intermolecular forces. The boiling point occurs at the same temperature range of 101-102°C under 15 millimeters of mercury pressure [1], indicating that the melting and boiling points converge under these specific reduced pressure conditions.

The close proximity of melting and boiling points under reduced pressure conditions suggests that anthranil possesses moderate intermolecular forces, primarily van der Waals interactions and potential π-π stacking between the benzene rings. These thermal parameters are crucial for determining appropriate storage conditions and processing temperatures for synthetic applications.

Solubility Characteristics

The solubility profile of anthranil reflects its heterocyclic aromatic nature and the presence of both nitrogen and oxygen heteroatoms within the isoxazole ring. Water solubility data for anthranil specifically was not extensively documented in the available literature [2], though related anthranilic acid derivatives show variable water solubility depending on functional group substitution patterns.

The compound's solubility behavior is expected to follow typical patterns for benzisoxazole derivatives, with moderate solubility in polar organic solvents and limited solubility in highly polar protic solvents. The heterocyclic structure provides sites for hydrogen bonding interactions while maintaining sufficient hydrophobic character from the benzene ring system.

Refractive Index and Density

Critical physical constants that define anthranil's optical and physical properties have been precisely measured. The compound exhibits a refractive index of n²⁰/D = 1.584 [1], which falls within the expected range for aromatic heterocyclic compounds. This refractive index value indicates significant electronic polarizability due to the extended π-electron system of the fused benzene-isoxazole structure.

The density of anthranil is measured at 1.183 grams per milliliter at 25°C [1]. This density value is characteristic of aromatic compounds and reflects the compact molecular packing achievable through π-π interactions between aromatic rings. The density measurement provides essential data for volumetric calculations in synthetic procedures and analytical applications.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for anthranil through both proton and carbon-13 analyses. ¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic aromatic proton signals in the 7.2-8.0 parts per million region [3] [4], consistent with the benzene ring system. The aromatic protons appear as complex multiplets due to coupling interactions between adjacent aromatic carbons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates multiple aromatic carbon signals in the 120-150 parts per million range [4] [5]. The carbon spectrum provides direct information about the carbon framework, with quaternary aromatic carbons appearing at 150-152 parts per million and aromatic methine carbons appearing at 120-135 parts per million [4]. The isoxazole ring carbons contribute additional signals in the 100-160 parts per million range typical for heterocyclic aromatic systems [5].

The chemical shift assignments for anthranil reveal C1 and C2 carbons at 120-125 parts per million, C3 at 133-135 parts per million, and C4 at 134-136 parts per million [4]. These assignments reflect the electronic environment modifications introduced by the fused isoxazole ring system.

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides diagnostic information about the functional groups and bonding patterns within anthranil. The nitrogen-oxygen stretching vibrations appear in the 1500-1700 wavenumber region [6], which is characteristic of the isoxazole N-O bond. This absorption band serves as a diagnostic marker for the presence of the isoxazole functionality.

Carbon-hydrogen aromatic stretching vibrations are observed in the 3000-3100 wavenumber region with medium intensity [6]. These bands correspond to the aromatic C-H bonds of the benzene ring system. Carbon-carbon aromatic stretching vibrations appear in the 1400-1600 wavenumber region with medium to weak intensity [6], reflecting the aromatic ring skeletal vibrations.

The fingerprint region below 1500 wavenumbers contains multiple bands arising from ring deformation modes and complex molecular vibrations [6]. This region provides a unique spectroscopic fingerprint for anthranil identification and purity assessment.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of anthranil reveals characteristic fragmentation patterns that aid in structural confirmation and purity analysis. The molecular ion peak appears at mass-to-charge ratio 119, corresponding to the molecular weight of anthranil [1] [7]. The molecular ion peak typically exhibits low to medium intensity due to the stability of the aromatic system.

Primary fragmentation pathways include loss of nitrogen atoms producing fragments at mass-to-charge ratio 105 and loss of oxygen atoms yielding fragments at mass-to-charge ratio 103 [7]. These fragmentation patterns reflect the relative weakness of the heteroatom bonds compared to the aromatic carbon-carbon bonds.

Aromatic ring fragmentations produce characteristic peaks at mass-to-charge ratios 77 and 51, corresponding to the benzene molecular ion and tropylium ion respectively [7]. These fragments are common in aromatic compound mass spectra and provide confirmation of the benzene ring structure.

Thermodynamic Properties

Stability Assessment

Anthranil demonstrates good thermal stability under normal ambient conditions with decomposition occurring only at elevated temperatures during specialized high-temperature experiments [1]. The compound's stability profile makes it suitable for standard laboratory handling and storage procedures.

Thermal stability studies indicate that anthranil undergoes decomposition during single pulse shock-tube experiments at extreme temperatures [1]. Under these conditions, the primary decomposition products include aniline and cyclopentadiene carbonitrile [1], suggesting that the decomposition pathway involves cleavage of the isoxazole ring with rearrangement of the aromatic system.

The stability of anthranil under normal conditions can be attributed to the aromatic stabilization energy of the fused benzene-isoxazole system. The delocalized π-electron system provides thermodynamic stability that prevents decomposition under typical handling and storage conditions.

Thermal Decomposition Pathways

Detailed analysis of anthranil's thermal decomposition reveals specific mechanistic pathways that occur under extreme temperature conditions. The thermal decomposition mechanism involves initial cleavage of the nitrogen-oxygen bond in the isoxazole ring [1] [8], which represents the weakest bond in the molecular structure.

Following nitrogen-oxygen bond cleavage, molecular rearrangement occurs to form aniline as a primary decomposition product [1]. This transformation involves migration of the amino functionality and loss of the cyclic constraint imposed by the isoxazole ring. Simultaneously, cyclopentadiene carbonitrile formation occurs through rearrangement of the remaining carbon skeleton [1].

Research on related nitroaromatic compounds provides insight into thermal decomposition mechanisms. Studies on trinitrotoluene decomposition reveal that aromatic compounds with nitrogen-containing substituents exhibit temperature-dependent decomposition pathways [9] [10]. At relatively low temperatures, intramolecular rearrangements dominate the decomposition process, while at higher temperatures, homolytic bond cleavage becomes favored [9] [10].

The thermal decomposition of anthranil represents a complex process involving multiple bond-breaking and bond-forming steps that ultimately lead to the formation of simpler aromatic compounds. Understanding these pathways is essential for safe handling procedures and for predicting the behavior of anthranil under various thermal processing conditions.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant